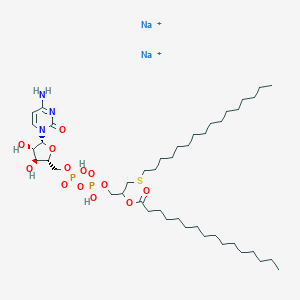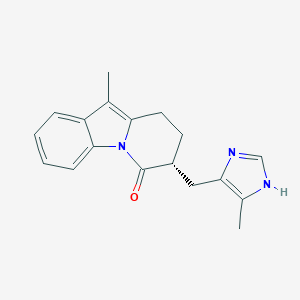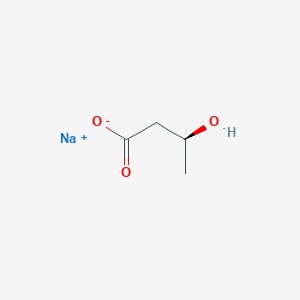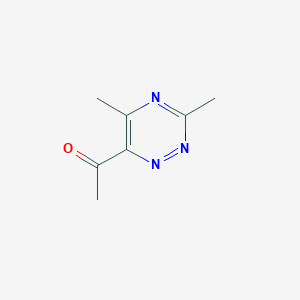
1-(3,5-Dimethyl-1,2,4-triazin-6-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Dimethyl-1,2,4-triazin-6-yl)ethanone, commonly known as DMTE, is a heterocyclic organic compound that belongs to the class of triazines. DMTE is widely used in scientific research due to its unique physicochemical properties, which make it a versatile compound for various applications.
作用機序
DMTE acts as a nucleophilic reagent due to the presence of the triazine ring, which contains three nitrogen atoms that can act as electron donors. DMTE can react with various electrophiles, including alkyl halides, acyl halides, and sulfonyl halides, to form corresponding adducts. The reactivity of DMTE can be enhanced by the presence of electron-withdrawing groups, such as nitro or cyano groups, on the electrophile.
生化学的および生理学的効果
DMTE has been shown to have low toxicity in vitro and in vivo. However, the physiological effects of DMTE are not well understood, and further studies are needed to determine its potential as a therapeutic agent. DMTE has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. DMTE may exert its antiproliferative effects by inducing cell cycle arrest and apoptosis.
実験室実験の利点と制限
DMTE is a versatile compound that can be easily synthesized and modified to produce derivatives with specific properties. DMTE is stable under a wide range of conditions and can be stored for extended periods without significant degradation. However, DMTE is highly reactive and can react with various functional groups, which may limit its use in certain applications. DMTE is also sensitive to moisture and should be stored in a dry environment.
将来の方向性
DMTE has potential applications in various fields, including medicinal chemistry, materials science, and agriculture. Future research should focus on the development of new synthetic methods for DMTE and its derivatives. The biological activity of DMTE and its derivatives should be further investigated to determine their potential as therapeutic agents. DMTE-based fluorescent dyes may have applications in bioimaging and sensing, and further studies are needed to optimize their properties. DMTE may also have potential as a herbicide, fungicide, or insecticide, and its efficacy in these applications should be further evaluated.
Conclusion:
In conclusion, DMTE is a versatile compound that has potential applications in various fields, including medicinal chemistry, materials science, and agriculture. DMTE can be easily synthesized and modified to produce derivatives with specific properties, making it a valuable tool for scientific research. The biological activity of DMTE and its derivatives should be further investigated to determine their potential as therapeutic agents. DMTE-based fluorescent dyes may have applications in bioimaging and sensing, and further studies are needed to optimize their properties.
合成法
DMTE can be synthesized by the reaction of 1,3-dimethyl-2-nitroguanidine with acetic anhydride in the presence of sodium acetate. The reaction yields DMTE as a white crystalline solid with a melting point of 121-123°C. The purity of DMTE can be improved by recrystallization in ethanol.
科学的研究の応用
DMTE is widely used in scientific research as a reagent for the synthesis of various compounds, including herbicides, fungicides, and insecticides. DMTE is also used as a precursor for the synthesis of triazine-based fluorescent dyes, which have applications in bioimaging and sensing. DMTE is a versatile compound that can be modified to produce derivatives with specific properties, making it a valuable tool in medicinal chemistry and drug discovery.
特性
CAS番号 |
139938-60-6 |
|---|---|
製品名 |
1-(3,5-Dimethyl-1,2,4-triazin-6-yl)ethanone |
分子式 |
C7H9N3O |
分子量 |
151.17 g/mol |
IUPAC名 |
1-(3,5-dimethyl-1,2,4-triazin-6-yl)ethanone |
InChI |
InChI=1S/C7H9N3O/c1-4-7(5(2)11)10-9-6(3)8-4/h1-3H3 |
InChIキー |
NFFDUBIUZMQSEN-UHFFFAOYSA-N |
SMILES |
CC1=C(N=NC(=N1)C)C(=O)C |
正規SMILES |
CC1=C(N=NC(=N1)C)C(=O)C |
同義語 |
Ethanone, 1-(3,5-dimethyl-1,2,4-triazin-6-yl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



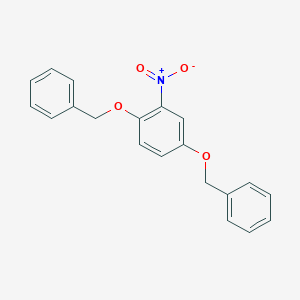
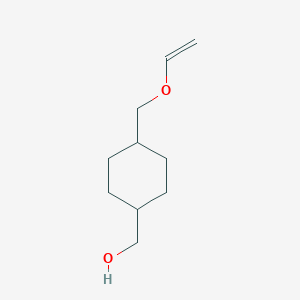
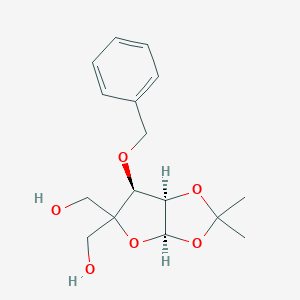
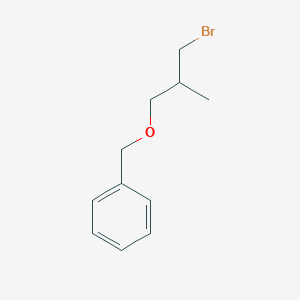
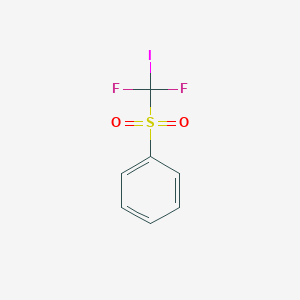
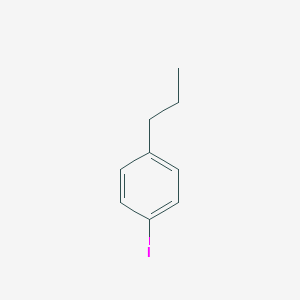

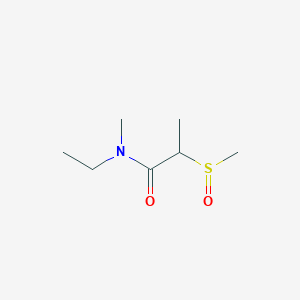
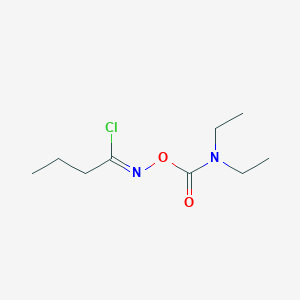
![(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B150758.png)
